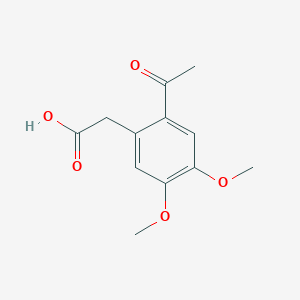

1-(1H-Imidazol-4-ylmethyl)piperidine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

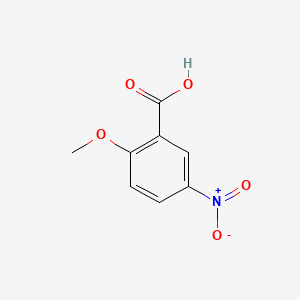

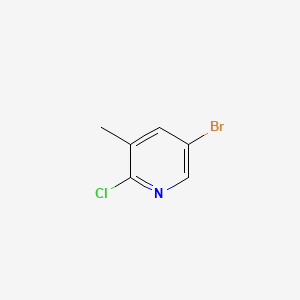

The compound "1-(1H-Imidazol-4-ylmethyl)piperidine-4-carboxylic acid" is a heterocyclic compound that features both imidazole and piperidine rings. Imidazole is a five-membered planar ring with two nitrogen atoms at non-adjacent positions, which is a feature of many biologically active molecules. Piperidine is a six-membered ring containing one nitrogen atom, which is often found in chemical entities with pharmacological properties. The combination of these two rings in a single molecule suggests potential for biological activity and makes it an interesting target for synthesis and study.

Synthesis Analysis

The synthesis of related imidazole-containing compounds has been reported in various studies. For instance, the synthesis of imidazo[1,5-a]pyridine-1-carboxylic acids was achieved by reacting 2-(aminomethyl)pyridine with acyl chlorides, followed by treatment with trifluoroacetic anhydride and haloform cleavage to yield the desired products in high yields . Another study reported the synthesis of 1H-pyrazole-3-carboxamide and 3H-imidazo[4,5-b]pyridine derivatives through the reaction of acid chlorides with 2,3-diaminopyridine . Although these methods do not directly describe the synthesis of "1-(1H-Imidazol-4-ylmethyl)piperidine-4-carboxylic acid," they provide valuable insights into the synthesis of similar imidazole-containing compounds.

Molecular Structure Analysis

The molecular structure of imidazole and piperidine derivatives has been characterized using various spectroscopic techniques. For example, novel heterocyclic amino acids containing the piperidine ring were confirmed by 1H-, 13C-, and 15N-NMR spectroscopy and HRMS . Similarly, the imidazo[1,5-a]pyridine skeleton has been used to generate stable N-heterocyclic carbenes, and their structures were characterized . These studies demonstrate the importance of spectroscopic methods in determining the structure of such complex molecules.

Chemical Reactions Analysis

Imidazole derivatives participate in a variety of chemical reactions. For instance, imidazo[1,5-a]pyridine carbenes were involved in multicomponent reactions with aldehydes and dimethyl acetylenedicarboxylate or allenoates to produce fully substituted furans10. Additionally, imidazo[1,5-a]pyridine derivatives have been used to synthesize stable N-heterocyclic carbenes . These reactions highlight the reactivity of imidazole derivatives and their utility in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can be inferred from related compounds. For example, the synthesis of α-(1H-imidazol-1-yl)alkyl (IMIDA) carboxylic acid esters, which are chemically labile and serve as prodrugs, suggests that imidazole-containing compounds can have interesting chemical properties that make them suitable for drug development . The thermal stability and magnetic properties of imidazo[1,2-a]pyridin-2-ylacetic acid and its metal complexes have also been investigated, providing insights into the stability and potential applications of these compounds .

Applications De Recherche Scientifique

Electrolytic Coloring in Anodized Aluminum

- Research Context : The compound has been investigated for its influence on the throwing power and resistance to atmospheric oxidation during the electrolytic coloring of anodized aluminum from tin(II) solutions, as part of a study on heterocyclic organic compounds (Moshohoritou, Tsangaraki-Kaplanoglou, & Kotsira, 1994).

Synthesis and Anticancer Activity

- Research Context : This compound has been used in the efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, which were evaluated for anticancer activity (Kumar, Kumar, Roy, & Sondhi, 2013).

Reaction Mechanisms and Structural Analysis

- Research Context : Studies have been conducted on the functionalization reactions and crystal structure involving 1-(1H-Imidazol-4-ylmethyl)piperidine-4-carboxylic acid, contributing to the understanding of reaction mechanisms and molecular structures (Yıldırım, Kandemirli, & Demir, 2005; Ö. Yıldırım et al., 2006).

Medical Imaging and Diagnosis

- Research Context : The compound has been part of studies in the preparation of mixed ligand fac-tricarbonyl complexes for potential applications in medical imaging and diagnosis (Mundwiler, Kündig, Ortner, & Alberto, 2004).

Synthesis and Structure of Coordination Polymers

- Research Context : The synthesis and crystal structure of a one-dimensional coordination polymer of nickel(II) with 4 ′ -(imidazol-1-ylmethyl)benzoate anion were studied, showcasing the compound's role in coordination chemistry (Fan, Zhang, Okamura, Zou, Ueyama, & Sun, 2001).

High-Pressure Continuous Flow Synthesis

- Research Context : High-temperature/high-pressure continuous flow synthesis of 1H-4-substituted imidazoles, including this compound, has been investigated for the production of pharmaceuticals like daclatasvir (Carneiro, Gutmann, Souza, & Kappe, 2015).

Orientations Futures

Propriétés

IUPAC Name |

1-(1H-imidazol-5-ylmethyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c14-10(15)8-1-3-13(4-2-8)6-9-5-11-7-12-9/h5,7-8H,1-4,6H2,(H,11,12)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFWBFYCVMEIGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=CN=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-Imidazol-4-ylmethyl)piperidine-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[5.6]dodecan-7-one](/img/structure/B1331467.png)

![9-Azabicyclo[3.3.1]nonane](/img/structure/B1331481.png)

![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1331495.png)